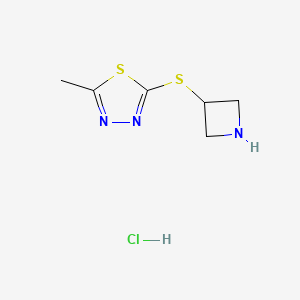

2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride

Description

2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride (CAS: 1864072-60-5) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position and an azetidin-3-ylsulfanyl moiety at the 2-position. Its molecular formula is C₇H₁₂ClN₃S₂, with a molecular weight of 237.77 g/mol .

Safety protocols for this compound emphasize stringent handling measures, including avoidance of skin/eye contact, inhalation, and environmental release. Storage requires a cool, dry environment, away from heat and incompatible materials like oxidizers .

Properties

IUPAC Name |

2-(azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S2.ClH/c1-4-8-9-6(10-4)11-5-2-7-3-5;/h5,7H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGDGJLEEVOFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the azetidine ring or the thiadiazole moiety.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced azetidine or thiadiazole derivatives.

Substitution: Various substituted azetidine or thiadiazole compounds.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial properties. The unique structure of 2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride allows it to interact effectively with microbial targets. Studies have shown promising results against a range of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections .

2. Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer effects. The compound's ability to inhibit cancer cell proliferation and induce apoptosis has been documented in several studies. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Material Science Applications

1. Electronics and Photovoltaics

Due to its unique electronic properties, this compound is being explored in the field of electronics. Its application in organic semiconductors and photovoltaic devices shows promise for enhancing the efficiency of solar cells .

2. Nanotechnology

The compound's chemical properties make it suitable for incorporation into nanomaterials. Its use in nanocomposites can enhance mechanical properties and provide functionalization options for various applications in drug delivery systems and biosensors .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | Contains a thiol group | Known for strong antimicrobial properties |

| 5-Methylthiadiazole derivatives | Varies in substituents on the thiadiazole | Exhibits diverse biological activities |

| N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin] | Combines azetidine with thiadiazole | Potentially enhanced biological activity due to dual functionality |

This table highlights the versatility of thiadiazoles in medicinal chemistry and compares the unique features of this compound with other compounds in its class.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structural analogs to highlight differences in molecular architecture, physicochemical properties, and safety profiles.

Table 1: Structural and Chemical Comparison of Analogous Compounds

Key Findings:

Structural Isomerism : The first two compounds share identical molecular formulas (C₇H₁₂ClN₃S₂ ) but differ in sulfur connectivity. The original compound has a direct sulfanyl (-S-) linkage at the azetidine ring, while the analog (CAS: 1864064-83-4) features a methylthio (-SCH₂-) bridge. This subtle difference may influence solubility, reactivity, or biological target interactions .

Heterocycle Impact: Replacing the thiadiazole sulfur with oxygen (oxadiazole core, CAS: 1823864-04-5) alters electronic properties.

Substituent Effects :

- The methyl group in the original compound enhances metabolic stability compared to the phenyl substituent in the oxadiazole analog, which introduces steric bulk and aromaticity.

- The phenyl-substituted oxadiazole (CAS: 1823864-04-5) has a higher molecular weight and may exhibit distinct pharmacokinetic behavior .

Safety Profiles: The original compound requires rigorous safety protocols (e.g., ventilation, PPE) due to hazards like skin irritation and environmental toxicity . Limited data exist for the methylthio isomer (CAS: 1864064-83-4), though its structural similarity suggests comparable precautions . The oxadiazole analog lacks explicit hazard data, necessitating conservative handling until further studies .

Research Implications:

- Synthetic Chemistry : Structural variations (e.g., heterocycle core, substituents) are critical for tuning bioactivity. Thiadiazoles are often explored for antimicrobial and anticancer applications, whereas oxadiazoles are studied as kinase inhibitors.

- Crystallography Tools : Programs like SHELXL and OLEX2 (cited in structural analyses of related compounds) could resolve conformational differences between isomers .

Biological Activity

2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride is a compound belonging to the class of 1,3,4-thiadiazoles, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound is characterized by its unique structure, which includes a thiadiazole ring substituted with an azetidine group and a methyl group. Its chemical formula is , and it has been identified under the PubChem CID 72716422 .

Antimicrobial Activity

1,3,4-thiadiazoles are known for their broad spectrum of antimicrobial activity. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties.

- Antibacterial Properties : Studies have shown that various thiadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : The compound has also been evaluated for antifungal activity against strains like Candida albicans and Aspergillus niger. In vitro studies suggest that certain derivatives show promising results compared to standard antifungal agents like fluconazole .

Anticancer Activity

Recent investigations into the anticancer potential of thiadiazole derivatives have revealed promising results. Some studies indicate that these compounds can inhibit the proliferation of various cancer cell lines.

- Cytotoxicity Studies : In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and T47D (breast cancer). Notably, one derivative showed an ID50 value significantly lower than that of cisplatin, indicating potent antiproliferative activity .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Study on Antimicrobial Activity : A series of synthesized thiadiazole derivatives were tested for antibacterial activity against E. coli and P. aeruginosa. The results indicated that many compounds exhibited stronger activity than conventional antibiotics like gentamicin .

- Evaluation of Anticancer Properties : In a comparative study involving several thiadiazole derivatives, this compound was found to significantly reduce cell viability in cancer cell lines compared to untreated controls .

Summary of Biological Activities

Q & A

Q. How can this compound be integrated into materials science research?

- Methodological Answer : Explore its use as a ligand in metal-organic frameworks (MOFs) for catalytic applications. Characterize thermal stability via thermogravimetric analysis (TGA) and porosity via Brunauer-Emmett-Teller (BET) analysis. Pair with DFT to predict MOF topology and gas adsorption capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.